It is a blocker of voltage-sensitive K+ channels with potent convulsant activity. 22-amino acid peptide with a strongly basic character and 2 disulfide bridges , from Apis mellifera bee venom. Mast cell degranulating activity: it causes histamine release with half-maximal effects in rat peritoneal mast cell preparations at concentrations of 2 X 10-8 M. MCD Peptide binds with high affinity (Kd = 150 pM) to rat synaptic membranes. This binding induces the inhibition of a voltage sensitive K+ current and produces hippocampal responses (long term potentiation, Theta rhythm and epileptiform seizures). Peptide 401, a potent mast cell degranulating factor from bee venom, suppresses the increased vascular permeability due to intradermal injection of various smooth muscle spasmogens (histamine, and 5-HT).
Future Directions
Developing more selective and potent MCD peptide analogs: Modifying the MCD peptide structure could generate analogs with enhanced selectivity for specific potassium channel subtypes or mast cell receptors. [, , ] These analogs could offer more precise tools for studying cellular processes and potentially lead to the development of targeted therapies.
Exploring the role of MCD peptide in bee venom immunotherapy: While bee venom therapy utilizes whole venom, understanding the specific contribution of MCD peptide to its therapeutic effects could lead to more targeted approaches for treating allergic reactions and autoimmune diseases. [, , ]
Investigating the interaction of MCD peptide with other cellular targets: Further research on MCD peptide's interaction with GPCRs and other intracellular proteins could uncover new facets of its biological activity and reveal novel applications in cell biology and pharmacology. [, ]
Related Compounds
[Ala2]MCD
Compound Description: [Ala2]MCD is an analog of MCD peptide where the second amino acid, Lysine, is substituted with L-alanine. This substitution leads to a 10-fold decrease in histamine release compared to MCD peptide .
Relevance: [Ala2]MCD demonstrates the importance of the Lysine residue at position 2 in MCD peptide for histamine release activity. While its activity is reduced, [Ala2]MCD shows an increase in binding affinity to the FceRIα subunit of the human mast cell receptor compared to MCD Peptide . This suggests that while Lysine 2 is crucial for histamine release, it may not be essential for receptor binding.
[Ala6]MCD
Compound Description: [Ala6]MCD is an analog of MCD peptide with L-alanine replacing Lysine at position 6 . This substitution causes a significant 75-fold loss of histamine-releasing activity compared to MCD peptide.
Relevance: This substantial decrease in activity compared to MCD Peptide highlights the critical role of Lysine at position 6 for the peptide's histamine-releasing function . Interestingly, [Ala6]MCD shows a higher binding affinity to the FceRIα subunit than MCD peptide, indicating that Lysine 6, while crucial for histamine release, might not be essential for receptor binding and could even hinder it.
[Ala11]MCD
Compound Description: In the [Ala11]MCD analog, the Lysine at position 11 of MCD peptide is replaced with L-alanine . This substitution results in a 5-6 fold decrease in histamine release compared to MCD peptide.
Relevance: This modification demonstrates the importance of Lysine 11 for the full histamine releasing activity of MCD peptide, although its influence is not as pronounced as that of Lysine at positions 2 and 6. Notably, [Ala11]MCD exhibits a lower binding affinity for the FceRIα subunit compared to MCD Peptide, suggesting that Lysine 11 contributes to both the activity and binding affinity of MCD peptide .
[Ala12]MCD
Compound Description: [Ala12]MCD is an analog of MCD peptide where Proline at position 12 is replaced with L-alanine . This change leads to the most dramatic decrease in histamine release activity among all the alanine-substituted analogs, with a 130-fold loss compared to MCD peptide.
Relevance: The dramatic loss in histamine release activity of [Ala12]MCD compared to MCD Peptide emphasizes the crucial role of Proline 12 in the peptide's function . Research suggests that Proline 12 may be involved in a conformational equilibrium within MCD peptide, influencing its active structure . Additionally, [Ala12]MCD exhibits the highest increase in binding affinity for the FceRIα subunit compared to all other analogs and MCD peptide. This suggests that Proline 12, while crucial for histamine release, might hinder receptor binding.
[Ala17]MCD
Compound Description: [Ala17]MCD is an analog of MCD peptide with L-alanine replacing Lysine at position 17 . This substitution results in a 5-6 fold decrease in histamine release compared to MCD peptide.
[Ala21]MCD
Compound Description: [Ala21]MCD is an analog of MCD peptide where the Lysine at position 21 is substituted with L-alanine . This change results in a 5-6 fold decrease in histamine release compared to MCD peptide.
Relevance: This finding demonstrates that Lysine 21 contributes to the overall histamine releasing activity of MCD peptide, but it's not as critical as Lysine at positions 2, 6, and 11. Interestingly, [Ala21]MCD does not exhibit a significant difference in binding affinity for the FceRIα subunit compared to MCD peptide. This suggests that Lysine 21 plays a more prominent role in the activity of the peptide rather than in its binding affinity .
[Ala7]MCD
Compound Description: [Ala7]MCD is an analog of MCD peptide with L-alanine substituting Arginine at position 7. This modification results in an approximately 40-fold increase in histamine-releasing activity compared to MCD peptide .
Relevance: The increased histamine-releasing activity of [Ala7]MCD compared to MCD peptide indicates that Arginine at position 7 might have a regulating or suppressing effect on the peptide's activity. Replacing it with L-alanine may remove this suppression, leading to higher activity . Additionally, [Ala7]MCD exhibits slightly better binding affinity for the FcεRIα binding protein than MCD peptide, suggesting that the Arginine at position 7 might slightly hinder the binding process.
[Ala8]MCD
Compound Description: [Ala8]MCD is an analog of MCD peptide with L-alanine replacing Histidine at position 8. This substitution results in an approximately 40-fold increase in histamine-releasing activity compared to MCD peptide .
[Ala13]MCD
Compound Description: [Ala13]MCD is an analog of MCD peptide where Histidine at position 13 is replaced by L-alanine. Interestingly, this substitution does not lead to a significant change in histamine-releasing activity compared to MCD peptide .
[Ala16]MCD
Compound Description: [Ala16]MCD is an analog of MCD peptide with L-alanine replacing Arginine at position 16. This substitution results in a 14-fold increase in histamine-releasing activity compared to MCD peptide .
[desLys6–Arg7–His8,Ala12]MCD
Compound Description: [desLys6–Arg7–His8,Ala12]MCD is an analog of MCD peptide with multiple modifications: deletion of Lysine 6, Arginine 7, and Histidine 8, along with the substitution of Proline 12 with L-alanine . This analog still exhibits binding affinity for the IgE receptor and inhibits IgE-induced mast cell degranulation, though the level of inhibition is not specified.
Relevance: The multiple modifications in [desLys6–Arg7–His8,Ala12]MCD highlight the complexity of MCD peptide's structure-activity relationship. Despite these changes, the analog retains its ability to bind to the IgE receptor and inhibit mast cell degranulation, albeit potentially with altered efficacy compared to MCD peptide . This suggests that other residues and structural features within the peptide contribute to these activities.
[Ala12,desLys21]MCD
Compound Description: [Ala12,desLys21]MCD is an analog of MCD peptide modified at both the C- and N-termini, with Proline 12 replaced by L-alanine and Lysine 21 deleted . This analog shows binding affinity for the IgE receptor and inhibits IgE-induced mast cell degranulation, though the level of inhibition is not specified.
Relevance: Similar to [desLys6–Arg7–His8,Ala12]MCD, the modifications in [Ala12,desLys21]MCD highlight that while certain residues are essential for MCD peptide's activity, modifications at both termini can be made while retaining its binding and inhibitory properties, albeit potentially with modified efficacy compared to MCD peptide . This indicates that other structural features within MCD peptide contribute to these activities.
[Ala12,d‐Lys21]MCD
Compound Description: [Ala12,d‐Lys21]MCD is an analog of MCD peptide with two modifications: Proline 12 is replaced by L-alanine, and Lysine 21 is replaced with its D-isomer . This analog exhibits binding affinity for the IgE receptor and inhibits IgE-induced mast cell degranulation, although the level of inhibition is not specified.
Relevance: The modifications in [Ala12,d‐Lys21]MCD compared to MCD peptide emphasize the significance of chirality in MCD peptide's activity . Despite replacing a naturally occurring L-amino acid with its D-isomer, this analog retains its ability to bind to the IgE receptor and inhibit mast cell degranulation, suggesting that the specific orientation of the Lysine side chain at position 21 might not be critical for these activities.
[Ala6, Ala12]MCD
Compound Description: [Ala6, Ala12]MCD is an analog of MCD peptide with two modifications: Lysine 6 and Proline 12 are replaced by L-alanine . This analog shows binding affinity for the IgE receptor and inhibits IgE-induced mast cell degranulation, although the specific level of inhibition is not provided.
Relevance: The combined substitutions in [Ala6, Ala12]MCD, compared to MCD peptide, demonstrate the cumulative effects of individual modifications on the peptide's activity and binding affinity. This analog highlights that even with two significant changes, [Ala6, Ala12]MCD retains its ability to bind to the IgE receptor and inhibit mast cell degranulation, suggesting a degree of flexibility in the peptide's structure while maintaining some functionality .
[Val6,Ala12]MCD
Compound Description: [Val6,Ala12]MCD is an analog of MCD peptide with two modifications: Lysine 6 is replaced with Valine, and Proline 12 is replaced with L-alanine. This analog exhibits the most potent inhibition of IgE-mediated mast cell degranulation among all analogs tested .
Relevance: [Val6,Ala12]MCD showcases how strategic modifications can enhance the inhibitory activity of MCD peptide. While the individual effects of these substitutions have been discussed previously, their combination in this analog results in the most potent inhibitor of IgE-mediated mast cell degranulation among the tested compounds. This highlights the potential for developing MCD peptide analogs with enhanced therapeutic benefits .
[d‐Ala12]MCD
Compound Description: [d‐Ala12]MCD is an analog of MCD peptide where Proline 12 is substituted with D-alanine, the D-isomer of alanine . This analog shows binding affinity for the IgE receptor and inhibits IgE-induced mast cell degranulation, though the specific level of inhibition is not mentioned.
[Meleu12]MCD
Compound Description: [Meleu12]MCD is an analog of MCD peptide where Proline 12 is substituted with MeLeu, which is N-methylleucine . This analog exhibits binding affinity for the IgE receptor and inhibits IgE-induced mast cell degranulation, though the level of inhibition is not specified.
Apamin
Compound Description: Apamin is a peptide neurotoxin found in bee venom. It specifically blocks small conductance Ca2+-activated K+ channels, which are involved in various physiological processes, including neuronal excitability and neurotransmitter release .
Mastoparan
Compound Description: Mastoparan is a tetradecapeptide found in wasp venom known for its mast cell degranulating activity. It acts by directly activating G proteins, leading to the release of histamine and other inflammatory mediators from mast cells .
Dendrotoxin I
Compound Description: Dendrotoxin I is a potent neurotoxin found in the venom of the green mamba snake. It acts by blocking a specific subtype of voltage-gated potassium channels, leading to increased neuronal excitability .
Relevance: Dendrotoxin I and MCD peptide share a common molecular target, a voltage-sensitive K+ channel. Both toxins bind to this channel, albeit at different sites, affecting its function. Studying their interactions and comparing their binding affinities provides valuable information about the structure and pharmacology of this potassium channel subtype .
β-Bungarotoxin
Charybdotoxin (ChTX)
Compound Description: Charybdotoxin (ChTX) is a peptide toxin found in the venom of the scorpion Leiurus quinquestriatus. It is a potent and selective blocker of certain subtypes of potassium channels, particularly the large-conductance calcium-activated potassium channels (BK channels) .
Relevance: While typically known for its action on calcium-activated potassium channels, research indicates that ChTX also interacts with the same family of potassium channels targeted by MCD peptide and Dendrotoxin I . This overlapping target provides evidence for a broader spectrum of activity for ChTX and suggests a complex interplay between these toxins and potassium channel function.
Overview
Mast cell degranulating peptide is a cationic peptide composed of 22 amino acid residues, characterized by its ability to induce mast cell degranulation. It was first isolated from the venom of the wasp species Vespula lewisii and has been extensively studied for its role in immune responses and potential therapeutic applications. This peptide features two disulfide bridges, which contribute to its stability and biological activity.
Source
Mast cell degranulating peptide is derived from the venom of various wasp species, particularly Vespula lewisii and other members of the Vespidae family. The peptide was initially identified in studies conducted by Breithaupt and Habermann in 1968, which highlighted its potent effects on mast cells.
Classification
Mast cell degranulating peptide belongs to a broader class of peptides known as mastoparans, which are found in the venoms of several wasp species. These peptides are classified based on their structural characteristics and biological functions, primarily their ability to induce degranulation in mast cells.
Synthesis Analysis
Methods
The synthesis of mast cell degranulating peptide can be achieved through solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids on a solid support. This method is advantageous for producing peptides with precise sequences and modifications.
Technical Details
Solid-Phase Synthesis: The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added sequentially using coupling agents to facilitate bond formation.
Disulfide Bridge Formation: The two disulfide bonds are typically formed post-synthesis through oxidation reactions, which can be achieved either in solution or on-resin conditions.
Purification: The synthesized peptide is purified using high-performance liquid chromatography to remove any unreacted materials or side products.
Molecular Structure Analysis
Structure
Mast cell degranulating peptide has a specific sequence that contributes to its biological activity. The presence of cationic residues facilitates interaction with negatively charged components of the mast cell membrane.
Data
Amino Acid Composition: The peptide consists of 22 amino acids, including several basic residues (e.g., lysine and arginine) that enhance its interaction with cell membranes.
Disulfide Bridges: Two disulfide bonds stabilize the structure, making it resistant to enzymatic degradation.
Chemical Reactions Analysis
Reactions
Mast cell degranulating peptide primarily participates in interactions that lead to mast cell activation and histamine release. Upon binding to mast cells, it triggers a series of intracellular signaling events.
Technical Details
G Protein Activation: The peptide activates G proteins upon cellular uptake, leading to calcium influx and subsequent exocytosis of granules containing histamine and other mediators.
Degranulation Process: This process involves membrane fusion events that release inflammatory mediators into the surrounding tissue.
Mechanism of Action
Process
The mechanism by which mast cell degranulating peptide induces degranulation is complex and involves several steps:
Cellular Uptake: The peptide translocates across the plasma membrane into mast cells.
G Protein Interaction: Once inside, it interacts with G protein alpha subunits, leading to downstream signaling cascades that result in calcium mobilization.
Exocytosis: This calcium influx triggers exocytosis of granules, resulting in the release of histamine and other inflammatory mediators.
Data
Research indicates that the concentration of mast cell degranulating peptide directly influences the rate and extent of degranulation, with effective concentrations typically in the micromolar range.
Physical and Chemical Properties Analysis
Physical Properties
Molecular Weight: Approximately 2,500 Da.
Solubility: Soluble in aqueous buffers at physiological pH.
Chemical Properties
Stability: The presence of disulfide bonds enhances stability against proteolytic degradation.
Charge: The cationic nature at physiological pH promotes interaction with negatively charged cellular components.
Applications
Scientific Uses
Mast cell degranulating peptide has several applications in research and medicine:
Immunological Research: It serves as a model compound for studying mast cell biology and immune responses.
Therapeutic Potential: Due to its ability to modulate immune responses, it is being investigated for potential use in treating allergic reactions and other inflammatory conditions.
Neurotoxin Studies: Its multifunctional properties make it a subject of interest in neurotoxin research, exploring how it affects neuronal signaling pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Transportan is a 27 amino acid-long peptide containing 12 functional amino acids from the amino terminus of the neuropeptide galanin and mastoparan in the carboxyl terminus, connected via a lysine. Transportan belongs to cell-penetrating peptides (CPPs).
Transdermal Peptide is a 11-amino acid peptide, binds to Na+/K+-ATPase beta-subunit (ATP1B1), and enhances the transdermal delivery of many macromolecules.
TP508 is a 23 amino acid synthetic peptide representing residues 508-530 of human prothrombin which is identified as a potential receptor-binding domain based on competition for high-affinity thrombin binding to fibroblasts.